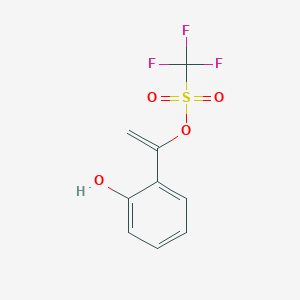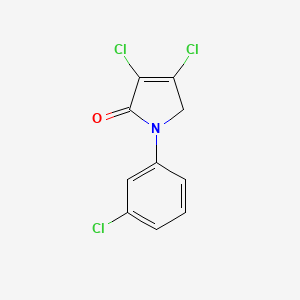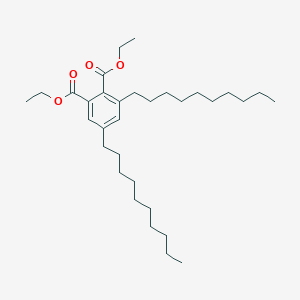![molecular formula C25H45NO B12582523 Phenol, 2-[(dinonylamino)methyl]- CAS No. 205105-32-4](/img/structure/B12582523.png)
Phenol, 2-[(dinonylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 2-[(dinonilamino)metil]- es un compuesto químico con la fórmula molecular C27H47NO. Es un derivado del fenol, donde el átomo de hidrógeno del grupo hidroxilo es reemplazado por un grupo dinonilaminometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Fenol, 2-[(dinonilamino)metil]- normalmente implica la reacción de fenol con dinonilamina en presencia de formaldehído. Esta reacción es un tipo de reacción de Mannich, que es un método conocido para introducir grupos aminometil en compuestos aromáticos. Las condiciones de reacción normalmente implican calentar los reactivos bajo reflujo en un solvente orgánico como etanol o metanol.
Métodos de Producción Industrial
A escala industrial, la producción de Fenol, 2-[(dinonilamino)metil]- se puede lograr a través de procesos de flujo continuo. Estos procesos implican el uso de grandes reactores donde los reactivos se alimentan continuamente y el producto se retira continuamente. Este método permite la producción eficiente de grandes cantidades del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Fenol, 2-[(dinonilamino)metil]- experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo dinonilaminometil puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros, las aminas y los tioles se pueden usar en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Fenol, 2-[(dinonilamino)metil]- tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su posible uso en productos farmacéuticos, particularmente como intermedio en la síntesis de principios farmacéuticos activos.
Industria: El compuesto se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual Fenol, 2-[(dinonilamino)metil]- ejerce sus efectos implica interacciones con varios objetivos moleculares. El grupo dinonilaminometil puede interactuar con enzimas y receptores, modulando su actividad. El grupo hidroxilo fenólico puede participar en enlaces de hidrógeno y otras interacciones, afectando la actividad general del compuesto.
Comparación Con Compuestos Similares
Fenol, 2-[(dinonilamino)metil]- se puede comparar con otros compuestos similares, como:
Fenol: El compuesto padre, que carece del grupo dinonilaminometil.
2,4,6-Tris(dimetilaminometil)fenol: Un compuesto con tres grupos dimetilaminometil unidos al anillo de fenol.
3-(Dimetilamino)fenol: Un compuesto con un solo grupo dimetilamino unido al anillo de fenol.
La singularidad de Fenol, 2-[(dinonilamino)metil]- reside en la presencia del grupo dinonilaminometil, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
205105-32-4 |
|---|---|
Fórmula molecular |
C25H45NO |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
2-[[di(nonyl)amino]methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-3-5-7-9-11-13-17-21-26(22-18-14-12-10-8-6-4-2)23-24-19-15-16-20-25(24)27/h15-16,19-20,27H,3-14,17-18,21-23H2,1-2H3 |
Clave InChI |
OIPKVBQLPSRKKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(CCCCCCCCC)CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)


